N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride
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Overview
Description
N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H11ClF3NO. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, and a methylated amine group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with methylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methylated amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the methylated amine group.
N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.
N-Methyl-1-(4-(trifluoromethoxy)phenyl)cyclopropylmethanamine: Contains a cyclopropyl group, adding steric hindrance and altering its reactivity.
Uniqueness
N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
N-methyl-1-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-13-6-7-2-4-8(5-3-7)14-9(10,11)12;/h2-5,13H,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKICMGCRFMUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236000-51-3 |
Source
|
Record name | N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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